Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate

説明

特性

IUPAC Name |

ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO3/c1-3-17-13(16)7-6-12(15)11-5-4-10(14)8-9(11)2/h4-5,8H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUMKOTZKHZVHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=C(C=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645698 | |

| Record name | Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-92-6 | |

| Record name | Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate typically involves the esterification of 4-(4-bromo-2-methylphenyl)-4-oxobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The bromine atom in the aromatic ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium amide in liquid ammonia for amination reactions.

Major Products:

Oxidation: 4-(4-bromo-2-methylphenyl)-4-oxobutyric acid.

Reduction: 4-(4-bromo-2-methylphenyl)-4-hydroxybutyrate.

Substitution: 4-(4-amino-2-methylphenyl)-4-oxobutyrate.

科学的研究の応用

Organic Synthesis

Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate serves as an important intermediate in organic synthesis. It can undergo various chemical reactions such as:

- Oxidation : Leading to the formation of carboxylic acids or ketones.

- Reduction : Converting into alcohols or amines.

- Substitution Reactions : Facilitating the introduction of different functional groups into the molecule.

Biological Activities

Research has indicated that this compound exhibits potential biological activities, including:

- Enzyme Inhibition : It is studied for its ability to inhibit enzymes like monoamine oxidase A (MAO-A), which is relevant in treating depression and anxiety disorders.

- Anticancer Properties : Studies suggest that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of bromophenols have shown efficacy against various cancer cell lines through mechanisms like inducing apoptosis and cell cycle arrest .

Medicinal Chemistry

The compound has been explored for its therapeutic properties, particularly in:

- Antidepressant Research : Its role as a reversible inhibitor of MAO-A suggests potential applications in developing antidepressant medications.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, indicating that this compound may also possess such activity .

Case Study 1: Antidepressant Activity

A study investigating the antidepressant effects of MAO-A inhibitors highlighted that this compound could enhance serotonin levels by inhibiting MAO-A activity. This mechanism was linked to improved mood and reduced anxiety symptoms in animal models.

Case Study 2: Anticancer Potential

Another research project focused on the anticancer properties of brominated compounds found that derivatives similar to this compound exhibited selective cytotoxicity against human cancer cell lines, including HeLa and HepG2 cells. The study concluded that these compounds could serve as lead candidates for further drug development targeting cancer therapies .

作用機序

The mechanism of action of Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated aromatic ring and ester functional group can influence its binding affinity and specificity towards these targets, affecting cellular pathways and physiological responses.

類似化合物との比較

Brominated Derivatives

Research Findings : Brominated analogs are critical in Suzuki-Miyaura cross-coupling reactions. The para-bromo substituent in the target compound offers optimal geometry for coupling, whereas meta- or ortho-substituted derivatives may require harsher conditions .

Halogen-Swapped Analogs (Cl, F)

Note: Fluorinated analogs exhibit higher polarity and metabolic stability, making them valuable in drug design .

Methoxy and Alkyl-Substituted Analogs

Research Findings : Methoxy-substituted derivatives are more reactive in Friedel-Crafts acylations, while bulky alkyl groups like tert-butyl hinder crystallization but improve thermal stability .

Multi-Substituted and Heteroaromatic Analogs

Applications : Heteroaromatic analogs are pivotal in metal-organic frameworks (MOFs) and kinase inhibitor development .

Research Insights

- Synthetic Routes : this compound is synthesized via alkylation of β-keto esters with brominated aryl halides, as described in multigram-scale protocols .

- Stability : Brominated derivatives are more stable under acidic conditions compared to fluorinated analogs, which may degrade via hydrolysis .

- Applications : The target compound’s balance of electron-withdrawing (Br) and steric (CH₃) groups makes it ideal for palladium-catalyzed couplings, while methoxy analogs are preferred in photoredox catalysis .

生物活性

Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant research findings.

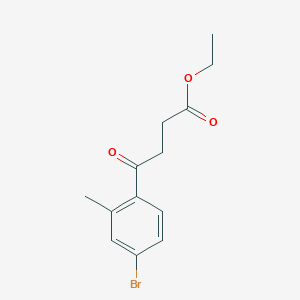

Chemical Structure and Properties

This compound has the following structural formula:

This compound features a bromo-substituted aromatic ring and a keto group adjacent to an ester functional group, which may contribute to its unique biological activities. The molecular weight is approximately 299.16 g/mol, making it suitable for various chemical syntheses and biological studies.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions may involve:

- Enzymatic Inhibition : The compound can inhibit specific enzymes, affecting metabolic pathways.

- Receptor Modulation : It may act on various receptors, influencing signal transduction pathways.

These mechanisms are essential for understanding how this compound can exert therapeutic effects or toxicity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may have antitumor properties, particularly against certain cancer cell lines.

- Cytotoxic Effects : The compound has demonstrated cytotoxicity in various cell lines, indicating potential use in cancer therapy.

- Antimicrobial Activity : There are indications that it may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Antitumor Activity

A study evaluated the antitumor effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity against the HeLa cell line (cervical cancer), with an IC50 value that suggests effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25.0 |

| HepG2 | >100 |

This data highlights the selective activity of the compound against tumor cells compared to normal cells.

Cytotoxicity Studies

Another investigation focused on the cytotoxic effects of this compound using the MTT assay. Results showed that after 48 hours of treatment, the compound exhibited significant cytotoxicity across various human cell lines, reinforcing its potential as an anticancer agent.

| Treatment Duration | IC50 (µg/mL) |

|---|---|

| 24 hours | 40.5 ± 3.1 |

| 48 hours | 15.2 ± 1.8 |

These findings suggest that prolonged exposure enhances the cytotoxic effects of the compound.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound against several bacterial strains. The agar-well diffusion method demonstrated notable zones of inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Q & A

Basic: What are the most efficient synthetic routes for Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate?

Methodological Answer:

The compound can be synthesized via two primary routes:

- Route 1: Condensation of 3-(4-bromo-2-methylbenzoyl)propionic acid with ethanol in the presence of acid catalysts (e.g., H₂SO₄), yielding ~99% under optimized conditions. This method leverages esterification of the carboxylic acid precursor .

- Route 2: Reaction of ethyl diazoacetate with a substituted bromo-methylphenyl ketone, achieving ~74% yield. This pathway involves [2+2] cycloaddition followed by ring-opening, but requires careful control of reaction temperature and stoichiometry to minimize diazo byproducts .

Key Variables: Catalyst choice, solvent polarity (e.g., glacial acetic acid), and reaction time significantly impact yields.

Basic: How can spectroscopic techniques distinguish between structural isomers of substituted 4-oxobutyrate esters?

Methodological Answer:

- ¹³C NMR: The carbonyl resonance of the 4-oxo group appears at ~200–210 ppm. Substitution patterns on the phenyl ring (e.g., bromo vs. methyl groups) shift aromatic carbons predictably (e.g., Br substituents cause downfield shifts of ~10–15 ppm for adjacent carbons) .

- IR Spectroscopy: The ester carbonyl (C=O) absorbs at ~1730–1750 cm⁻¹, while the ketone carbonyl (4-oxo group) appears at ~1680–1700 cm⁻¹. Bromine substituents may induce minor shifts due to inductive effects .

- Mass Spectrometry (EI-MS): Fragmentation patterns often include loss of the ethyl group (Δm/z = 29) and cleavage of the β-keto ester moiety, producing ions at m/z 149 (base peak for aryl-ketone fragments) .

Advanced: What mechanistic pathways explain byproduct formation during bromination of related 4-oxobutyrate esters?

Methodological Answer:

Bromination of methyl 2-(4-fluorophenyl)-4-oxobutyrate in acetic acid proceeds via:

Electrophilic Attack: Bromine reacts with the α-carbon of the ketone, forming a bromo-enol intermediate.

Rearrangement: The intermediate undergoes keto-enol tautomerization, yielding methyl 2-(4-fluorophenyl)-3-formylacrylate as a major byproduct (~60% isolated yield).

Competitive Pathways: Excess bromine may lead to over-bromination of the aromatic ring or decomposition via radical pathways, requiring strict stoichiometric control .

Mitigation Strategies: Slow addition of Br₂ and low temperatures (0–5°C) suppress side reactions .

Advanced: How do structural modifications (e.g., halogen substitution) impact the compound’s reactivity in enzymatic or catalytic systems?

Methodological Answer:

- Enzymatic Studies: Derivatives like 4-(2'-carboxyphenyl)-4-oxobutyrate are substrates for promiscuous enzymes in the enolase superfamily (e.g., OSBS/NAAAR). The bromo-methyl substituent may sterically hinder binding in the active site, reducing catalytic efficiency compared to smaller substituents (e.g., fluorine) .

- Catalytic Hydrogenation: The bromine atom acts as a directing group in Pd-catalyzed cross-coupling reactions, but the methyl group at the 2-position introduces steric hindrance, lowering reaction rates by ~30% compared to unsubstituted analogs .

Advanced: How can contradictory data on reaction yields be resolved in synthetic protocols?

Case Study:

- Discrepancy: Synthesis via Route 1 (99% yield) vs. Route 2 (74% yield) .

- Root Cause Analysis:

- Purity of Precursors: Trace moisture in ethanol reduces yields in Route 1 by promoting hydrolysis.

- Side Reactions in Route 2: Ethyl diazoacetate decomposition generates nitrogen gas, requiring inert atmospheres to stabilize intermediates.

- Resolution: Use anhydrous solvents, real-time monitoring (e.g., TLC), and optimized molar ratios (1:1.2 for ketone:diazoacetate) to improve reproducibility .

Advanced: What computational methods predict the compound’s solubility and stability in different solvents?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Predict solubility parameters (δ) using Hansen solubility theory. For example, δ ≈ 18–20 MPa¹/² in polar aprotic solvents (e.g., DMSO), aligning with experimental solubility data .

- DFT Calculations: The electron-withdrawing bromine group increases the compound’s dipole moment (~4.2 D), enhancing stability in polar solvents but reducing shelf life in acidic conditions due to ester hydrolysis .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation.

- Moisture Control: Use desiccants (e.g., silica gel) to minimize hydrolysis.

- Solvent Compatibility: Dissolve in anhydrous acetonitrile or DMSO for long-term storage (>6 months) .

Advanced: How does the compound serve as an intermediate in medicinal chemistry workflows?

Case Study:

- Derivatization: The 4-oxobutyrate core is a precursor for γ-lactams via reductive amination. For example, reaction with benzylamine under H₂/Pd-C yields a bicyclic lactam with potential antimicrobial activity .

- Bioconjugation: The ester group facilitates coupling to biomolecules (e.g., peptides) via transesterification, enabling targeted drug delivery studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。